molecular formula C10H20 B043880 trans-1-Methyl-2-propylcyclohexane CAS No. 42806-77-9

trans-1-Methyl-2-propylcyclohexane

Cat. No.: B043880
CAS No.: 42806-77-9
M. Wt: 140.27 g/mol
InChI Key: BVYJEKBXVYKYRA-NXEZZACHSA-N
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Description

trans-1-Methyl-2-propylcyclohexane: is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring with a methyl group and a propyl group attached to the first and second carbon atoms, respectively, in a trans configuration

Scientific Research Applications

trans-1-Methyl-2-propylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the stereochemistry and conformational analysis of cycloalkanes. Its reactions provide insights into the behavior of substituted cyclohexanes.

    Biology: Research on this compound includes its potential as a bioactive compound. Studies focus on its interactions with biological membranes and its effects on cellular processes.

    Medicine: Investigations are ongoing to explore its potential therapeutic applications, particularly in drug design and development.

    Industry: It is used as an intermediate in the synthesis of other complex organic compounds and as a solvent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-Methyl-2-propylcyclohexane can be achieved through several methods:

    Hydrogenation of Aromatic Precursors: One common method involves the hydrogenation of aromatic precursors such as 1-methyl-2-propylbenzene. This process typically requires a catalyst like palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions.

    Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent such as methylmagnesium bromide reacts with a cyclohexanone derivative to form the desired product. This reaction is usually carried out in an anhydrous ether solvent under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the catalytic hydrogenation of aromatic hydrocarbons. The process is optimized for large-scale production by using continuous flow reactors and efficient catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: trans-1-Methyl-2-propylcyclohexane can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons. Catalytic hydrogenation using hydrogen gas and a metal catalyst like platinum (Pt) is a typical method.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring. For example, bromination using bromine (Br₂) in the presence of light or a radical initiator can yield brominated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium, chromium trioxide (CrO₃) in acetic acid.

    Reduction: Hydrogen gas (H₂) with platinum (Pt) or palladium (Pd) catalysts.

    Substitution: Bromine (Br₂) in the presence of light or radical initiators like azobisisobutyronitrile (AIBN).

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: More saturated hydrocarbons.

    Substitution: Halogenated cyclohexane derivatives.

Mechanism of Action

The mechanism of action of trans-1-Methyl-2-propylcyclohexane involves its interactions at the molecular level. In chemical reactions, it undergoes transformations based on the nature of the reagents and conditions. In biological systems, its effects are mediated through interactions with cellular membranes and specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    cis-1-Methyl-2-propylcyclohexane: The cis isomer differs in the spatial arrangement of the methyl and propyl groups, leading to different physical and chemical properties.

    1-Methyl-2-ethylcyclohexane: This compound has an ethyl group instead of a propyl group, resulting in variations in reactivity and applications.

    1-Methyl-3-propylcyclohexane: The propyl group is attached to the third carbon atom, altering the compound’s stereochemistry and behavior.

Uniqueness

trans-1-Methyl-2-propylcyclohexane is unique due to its specific trans configuration, which influences its conformational stability and reactivity. This distinct arrangement makes it a valuable compound for studying stereochemical effects and for applications requiring specific structural attributes.

Properties

IUPAC Name

(1R,2R)-1-methyl-2-propylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-3-6-10-8-5-4-7-9(10)2/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYJEKBXVYKYRA-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CCCC[C@H]1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025737
Record name trans-1-Methyl-2-propylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42806-77-9
Record name Cyclohexane, trans-
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Record name trans-1-Methyl-2-propylcyclohexane
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Record name 42806-77-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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